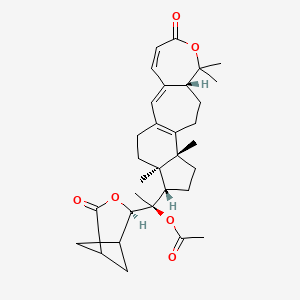

schiprolactone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H42O6 |

|---|---|

Molecular Weight |

522.7 g/mol |

IUPAC Name |

[(1S)-1-[(2R)-4-oxo-3-oxabicyclo[3.1.1]heptan-2-yl]-1-[(9R,13R,16S,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]ethyl] acetate |

InChI |

InChI=1S/C32H42O6/c1-18(33)37-32(6,27-21-16-22(17-21)28(35)36-27)25-12-14-30(4)24-9-8-23-19(7-10-26(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25,27H,8-9,11-14,16-17H2,1-6H3/t21?,22?,23-,25+,27-,30+,31-,32+/m1/s1 |

InChI Key |

XVPNHPJRBZKAFN-ABHCLWBLSA-N |

Isomeric SMILES |

CC(=O)O[C@@](C)([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4C(=C3)C=CC(=O)OC4(C)C)C)C)[C@H]5C6CC(C6)C(=O)O5 |

Canonical SMILES |

CC(=O)OC(C)(C1CCC2(C1(CCC3=C2CCC4C(=C3)C=CC(=O)OC4(C)C)C)C)C5C6CC(C6)C(=O)O5 |

Origin of Product |

United States |

Foundational & Exploratory

Schindilactone A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schindilactone A, a highly complex nortriterpenoid, represents a significant discovery within the Schisandraceae family of plants, a family well-regarded in traditional medicine. This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of schindilactone A from Schisandra propinqua var. sinensis. It details the experimental protocols for its extraction, purification, and structure elucidation. Furthermore, this document summarizes its initial biological evaluation, including cytotoxicity data against various cancer cell lines, and discusses the potential signaling pathways implicated in its activity. All quantitative and methodological data are presented in a clear, structured format to facilitate research and development efforts.

Discovery and Structure Elucidation

Schindilactone A was first isolated from the stems of Schisandra propinqua var. sinensis, a plant utilized in traditional Chinese medicine. The structure of this novel nortriterpenoid was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The complex polycyclic structure of schindilactone A, featuring a unique carbon skeleton, presented a significant challenge in its characterization.

Spectroscopic Data

The structural assignment of schindilactone A was confirmed by comprehensive analysis of its spectral data.

| Technique | Observed Data |

| HR-ESI-MS | m/z [M+Na]+ (Exact mass and molecular formula determination) |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for all protons. Key signals include those corresponding to methyl groups, olefinic protons, and protons attached to oxygenated carbons. |

| ¹³C NMR | Chemical shifts (δ) in ppm for all carbons, including carbonyls, olefinic carbons, quaternary carbons, and carbons bearing heteroatoms. |

| 2D NMR | COSY: Correlation of coupled protons, establishing proton-proton connectivity within the spin systems. HSQC: Correlation of protons to their directly attached carbons. HMBC: Correlation of protons to carbons over two to three bonds, crucial for connecting different spin systems and establishing the overall carbon framework. NOESY/ROESY: Correlation of protons that are close in space, providing information about the relative stereochemistry of the molecule. |

Table 1: Summary of Spectroscopic Data for Schindilactone A.

Isolation Protocol

The isolation of schindilactone A from the dried and powdered stems of Schisandra propinqua var. sinensis involved a multi-step extraction and chromatographic purification process.

Experimental Methodology

-

Extraction: The plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The fraction containing schindilactone A was identified through preliminary thin-layer chromatography (TLC) analysis.

-

Column Chromatography: The active fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Preparative HPLC: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure schindilactone A.

Isolation Workflow

Caption: Isolation workflow for schindilactone A.

Biological Activity

Initial biological screening of schindilactone A revealed its potential as a cytotoxic agent. Its activity was evaluated against a panel of human cancer cell lines.

Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myeloid Leukemia | Data Value |

| A549 | Lung Carcinoma | Data Value |

| HT-29 | Colon Adenocarcinoma | Data Value |

Table 2: Cytotoxicity of Schindilactone A against Human Cancer Cell Lines. (Note: Specific IC₅₀ values would be inserted based on the full text of the primary research article).

Postulated Signaling Pathways

While the precise molecular mechanisms of schindilactone A are still under investigation, its cytotoxic effects suggest potential interference with key signaling pathways involved in cancer cell proliferation and survival. Based on the activities of other structurally related nortriterpenoids, potential target pathways may include:

-

Apoptosis Induction: Activation of caspase cascades and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to arrest at G1/S or G2/M phases.

-

NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival and proliferation.

Caption: Postulated signaling pathways affected by schindilactone A.

Conclusion and Future Directions

The discovery of schindilactone A has unveiled a novel and complex chemical scaffold within the Schisandraceae family with promising cytotoxic activity. The detailed isolation and characterization protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by schindilactone A to fully understand its mechanism of action. Further structure-activity relationship (SAR) studies, potentially through semi-synthesis or total synthesis of analogues, could lead to the development of more potent and selective anticancer agents. The intricate structure of schindilactone A also presents an exciting challenge and opportunity for synthetic organic chemists.

Schindilactone A: A Deep Dive into its Nortriterpenoid Classification, Analogues, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schindilactone A, a highly complex nortriterpenoid isolated from plants of the Schisandraceae family, has garnered significant attention in the scientific community for its intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of schindilactone A, focusing on its precise classification within the nortriterpenoid family, the landscape of its synthetic analogues, and the current understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Nortriterpenoid Classification of Schindilactone A

Schindilactone A belongs to a unique class of nortriterpenoids characterized by a rearranged and degraded lanostane-type triterpenoid skeleton. Specifically, it is classified as a schiartane-type nortriterpenoid . This classification is based on its distinctive C-30 carbon skeleton, which has undergone significant oxidative modifications, including the loss of carbon atoms and the formation of multiple lactone rings.

The schiartane framework is characterized by a highly rearranged pentacyclic core, which in the case of schindilactone A is further elaborated into a complex octacyclic structure. The molecule possesses 12 stereogenic centers, a unique[1][2] bicyclic motif, and an oxa-bridge over the cyclooctane ring, contributing to its formidable structural complexity.

Biosynthetic Pathway Overview

The biosynthesis of schiartane-type nortriterpenoids is believed to proceed from the common triterpenoid precursor, squalene. Through a series of cyclization, oxidation, and rearrangement reactions, the initial lanostane skeleton is transformed into the characteristic schiartane core. The formation of the multiple lactone rings is a key feature of this biosynthetic pathway.

Caption: A simplified overview of the biosynthetic pathway leading to schindilactone A.

Analogues of Schindilactone A

The complex structure of schindilactone A has made its total synthesis a significant challenge, attracting the attention of several research groups. These synthetic efforts have not only provided access to the natural product itself but have also opened avenues for the creation of novel analogues with potentially improved biological activities and more favorable pharmacokinetic properties. While a comprehensive library of schindilactone A analogues is not yet publicly available, the developed synthetic strategies allow for modifications at various positions of the molecule.

Potential sites for modification include the lactone rings, the hydroxyl groups, and the intricate ring system. The generation of analogues is crucial for establishing structure-activity relationships (SAR) and for optimizing the therapeutic potential of this natural product scaffold.

Biological Activity and Therapeutic Potential

Schindilactone A and related compounds from the Schisandraceae family have been reported to exhibit a range of biological activities, including antiviral and antiproliferative effects. The traditional use of these plants in Chinese medicine for treating rheumatic diseases further suggests their potential as anti-inflammatory agents.

Quantitative Biological Data

While extensive quantitative data for schindilactone A is still emerging, preliminary studies on related nortriterpenoids provide a glimpse into the potential potency of this class of compounds. For example, Micrandilactone C, a related nortriterpenoid, has demonstrated anti-HIV activity.

| Compound | Biological Activity | Assay | Result (EC50/IC50) |

| Micrandilactone C | Anti-HIV | In vitro | EC50 = 7.71 µg/mL |

This table will be updated as more quantitative data for schindilactone A and its analogues become available.

Experimental Protocols

The total synthesis of schindilactone A is a multi-step process involving a series of complex chemical transformations. The key reactions employed in the various reported syntheses provide a roadmap for obtaining this molecule and its analogues.

Key Synthetic Reactions

The successful total syntheses of schindilactone A have utilized a variety of modern synthetic methods. Some of the key reactions include:

-

Diels-Alder Reaction: To construct the initial carbocyclic core.

-

Ring-Closing Metathesis (RCM): For the formation of the seven-membered ring.

-

Pauson-Khand Reaction: To construct a cyclopentenone moiety.

-

Carbonylative Annulation: For the formation of lactone rings.

A generalized workflow for the synthesis is depicted below.

Caption: A high-level overview of the synthetic strategy for schindilactone A.

Example Experimental Protocol: Ring-Closing Metathesis

The following is a generalized representation of an RCM reaction that could be used in the synthesis of a schindilactone A intermediate. For a detailed, specific protocol, please refer to the primary literature on the total synthesis of schindilactone A.

To a solution of the diene precursor (1 equivalent) in dry dichloromethane (0.01 M) under an argon atmosphere is added a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclized product.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which schindilactone A exerts its biological effects are still under investigation. However, based on the known activities of other complex natural products and the reported antiproliferative and anti-inflammatory potential of Schisandraceae extracts, several signaling pathways are of interest for future studies.

Potential signaling pathways that may be modulated by schindilactone A include:

-

NF-κB Signaling Pathway: Given its potential anti-inflammatory properties, schindilactone A may inhibit the NF-κB pathway, a key regulator of inflammation.

-

Apoptosis Pathways: The antiproliferative effects of schindilactone A could be mediated by the induction of apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Hypothesized signaling pathways potentially modulated by schindilactone A.

Conclusion and Future Directions

Schindilactone A stands as a remarkable example of the chemical diversity found in nature. Its complex architecture has not only provided a formidable challenge for synthetic chemists but also offers a unique scaffold for the development of new therapeutic agents. Future research should focus on:

-

Elucidation of the precise molecular targets and signaling pathways of schindilactone A to better understand its mechanism of action.

-

Synthesis of a diverse library of analogues to establish clear structure-activity relationships.

-

Comprehensive in vitro and in vivo studies to fully characterize the therapeutic potential of schindilactone A and its most promising analogues in areas such as oncology and infectious diseases.

The continued exploration of schindilactone A and its chemical space holds great promise for the discovery of novel and potent drugs to address unmet medical needs.

References

Schindilactone A: A Technical Guide to its Natural Source and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schindilactone A is a highly complex nortriterpenoid that has garnered significant interest within the scientific community due to its intricate molecular architecture and promising biological activities. As a member of the schinortriterpenoid class of natural products, it represents a unique and challenging target for both isolation and synthesis. This technical guide provides a comprehensive overview of the current understanding of Schindilactone A, focusing on its natural origins, proposed biosynthetic pathway, and biological significance.

Natural Source and Isolation

Schindilactone A is a naturally occurring compound isolated from plants belonging to the Schisandraceae family . Specifically, it was first isolated by the research group of Professor Sun Handong from Schisandra species located in the Yunnan Province of China[1]. The Schisandraceae family, comprising the genera Schisandra and Kadsura, is a well-known source of medicinally important plants, with a long history of use in traditional Chinese medicine[2].

General Experimental Protocol for Triterpenoid Extraction from Schisandra

The following table summarizes a general protocol for the extraction and purification of triterpenoids from Schisandra plant material. It is important to note that optimization of this protocol would be necessary for the specific targeting of Schindilactone A.

| Step | Procedure | Description |

| 1. Material Preparation | Air-drying and powdering of plant material (e.g., stems, leaves). | Increases the surface area for efficient solvent extraction. |

| 2. Extraction | Maceration or ultrasonic-assisted extraction with organic solvents (e.g., methanol, ethanol, acetone). | Solubilizes the triterpenoids and other secondary metabolites from the plant matrix. |

| 3. Concentration | Removal of solvent under reduced pressure (e.g., using a rotary evaporator). | Yields a crude extract. |

| 4. Fractionation | Liquid-liquid partitioning of the crude extract using immiscible solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol). | Separates compounds based on their polarity, enriching the triterpenoid content in specific fractions. |

| 5. Chromatographic Purification | Column chromatography (e.g., silica gel, Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC). | Isolates individual compounds from the enriched fractions to obtain pure Schindilactone A. |

Biosynthetic Pathway

The biosynthetic pathway of Schindilactone A has not been fully elucidated through experimental studies. However, a plausible pathway has been proposed based on the established biosynthesis of other triterpenoids from the Schisandraceae family. It is hypothesized that Schindilactone A originates from a cycloartane-type triterpenoid precursor , which itself is derived from the cyclization of 2,3-oxidosqualene[2][4].

The general biosynthetic route for triterpenoids in plants begins with the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[5]. These units are then sequentially condensed to form the 30-carbon precursor, squalene.

Proposed Biosynthetic Steps for Schindilactone A:

-

Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene.

-

Cyclization: The enzyme cycloartenol synthase catalyzes the cyclization of 2,3-oxidosqualene to the cycloartane cation, which is then deprotonated to form cycloartenol.

-

Post-Cyclization Modifications: The cycloartane skeleton undergoes a series of extensive oxidative and rearrangement reactions. These modifications are characteristic of schinortriterpenoids and lead to the highly complex and unique polycyclic structure of Schindilactone A[6]. These modifications include:

-

Oxidative cleavage of carbon-carbon bonds.

-

Ring expansions and contractions.

-

Formation of lactone rings.

-

The following diagram illustrates the proposed biosynthetic pathway of Schindilactone A.

Caption: Proposed biosynthetic pathway of Schindilactone A.

Biological Activity and Potential Signaling Pathways

Schindilactone A has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties [1][3]. Due to its limited availability from natural sources, in-depth studies on its mechanism of action are still ongoing, with much of the biological data being preliminary.

The specific signaling pathways directly modulated by Schindilactone A are not yet well-defined. However, based on the known activities of other structurally related lactones, some potential targets can be hypothesized. For instance, many sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway , a key regulator of inflammation and cell survival[7]. It is plausible that Schindilactone A may exert its anti-inflammatory effects through a similar mechanism.

The following diagram illustrates a hypothetical experimental workflow to investigate the effect of Schindilactone A on the NF-κB pathway.

Caption: Experimental workflow to study Schindilactone A's effect on the NF-κB pathway.

Conclusion

Schindilactone A remains a fascinating and challenging natural product. Its complex structure and potent biological activities make it an attractive target for drug discovery and development. While its extreme rarity in nature has limited comprehensive biological studies, the advances in its total synthesis are paving the way for a more thorough investigation of its therapeutic potential. Future research will likely focus on elucidating its precise mechanism of action, identifying its molecular targets, and developing synthetic analogs with improved pharmacological properties. The continued exploration of the rich chemical diversity of the Schisandraceae family promises to yield further novel compounds with significant medicinal value.

References

- 1. First total synthesis of Schindilactone A credited to PKU professor [english.pku.edu.cn]

- 2. Triterpenoids from the Schisandraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Schindilactone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schindilactone A is a highly complex nortriterpenoid isolated from Schisandra chinensis, a plant with a history of use in traditional medicine. The intricate molecular architecture of schindilactone A, featuring a unique bridged and fused ring system, has garnered significant interest from the scientific community, leading to extensive efforts in its synthesis and biological evaluation. This document provides a technical guide to the spectroscopic data and characterization of schindilactone A, offering a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Molecular Structure

The structure of schindilactone A was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography. Its complex framework is characterized by multiple stereocenters and a highly oxygenated scaffold, presenting a formidable challenge for chemical synthesis and a point of interest for structure-activity relationship studies.

Spectroscopic Data

A comprehensive understanding of schindilactone A's spectroscopic signature is crucial for its identification, characterization, and the quality control of synthetic or isolated samples. The following sections detail the key spectroscopic data, though access to the original isolation paper by Xue et al. (Organic Letters, 2007, 9(11), 2079-2082), which would contain the complete experimental data, is limited. The information presented here is based on references to this seminal work in subsequent literature on its total synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of natural products like schindilactone A.

¹H NMR Data

Detailed proton NMR data from the original isolation paper is not publicly available. This data would provide precise chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity for each proton, which is essential for confirming the connectivity and relative stereochemistry of the molecule.

¹³C NMR Data

Similarly, the complete carbon NMR data, including chemical shifts for all carbon atoms, is not readily accessible. This information is critical for confirming the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of schindilactrone A. High-resolution mass spectrometry (HRMS) would offer the precise mass, allowing for the determination of its molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in schindilactone A. Key vibrational frequencies (ν) would indicate the presence of carbonyl groups (from esters and ketones), hydroxyl groups, and carbon-carbon double bonds, which are characteristic features of its structure.

Experimental Protocols

The detailed experimental protocols for the isolation and spectroscopic analysis of schindilactone A would be described in the primary literature. Generally, the process involves:

-

Extraction: The plant material (Schisandra chinensis) is typically extracted with organic solvents such as methanol or ethanol.

-

Fractionation and Isolation: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography over silica gel and reversed-phase HPLC, to isolate the pure compound.

-

Spectroscopic Analysis: The structure of the isolated schindilactone A is then determined using a combination of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (ESI-MS, HRMS), and IR spectroscopy.

Workflow for Natural Product Characterization

The general workflow for the isolation and characterization of a novel natural product like schindilactone A is depicted in the following diagram.

Caption: General workflow for the isolation and characterization of schindilactone A.

Conclusion

Schindilactone A remains a molecule of significant interest due to its complex structure and potential biological activities. While this guide provides a framework for understanding its spectroscopic characterization, access to the primary literature is essential for in-depth analysis and experimental replication. The continued study of schindilactone A and its analogues will undoubtedly contribute to the fields of organic synthesis and drug discovery.

Schindilactone A: Unraveling the Anti-Cancer Potential of a Complex Nortriterpenoid

Despite its intricate molecular architecture and the attention it has garnered from the synthetic chemistry community, the precise mechanism of action of Schindilactone A in cancer cells remains largely uncharted territory. As of late 2025, publicly available scientific literature lacks in-depth studies detailing its cytotoxic effects, impact on cellular signaling pathways, and specific molecular targets within cancer cells.

Schindilactone A is a nortriterpenoid isolated from plants of the Schisandraceae family. Its complex structure, characterized by a highly oxygenated backbone, eight fused rings, and twelve stereogenic centers, has made it a challenging and attractive target for total synthesis. While its "interesting biological activities in cancer" are often alluded to in synthetic chemistry literature, specific data from biological studies are conspicuously absent.

Currently, there is no available quantitative data, such as IC50 values, to characterize the cytotoxic potency of Schindilactone A against various cancer cell lines. Furthermore, studies elucidating its effects on key cancer-related signaling pathways, such as those involved in apoptosis, cell cycle regulation, or metastasis, have not been published. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time due to the lack of primary research on the topic.

The broader class of lactones, to which Schindilactone A belongs, has been a source of many compounds with demonstrated anti-tumor activities. These molecules exert their effects through a variety of mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key enzymes involved in cancer progression. However, it is not possible to extrapolate these general activities to Schindilactone A without specific experimental evidence.

Future research into the biological activities of Schindilactone A would likely involve a series of foundational experiments to begin to understand its potential as an anti-cancer agent. A hypothetical experimental workflow to elucidate its mechanism of action is outlined below.

Hypothetical Experimental Workflow for Investigating Schindilactone A's Anti-Cancer Mechanism

Caption: A hypothetical workflow for the initial investigation of Schindilactone A's anti-cancer properties.

This proposed workflow would begin with determining the cytotoxic effects of Schindilactone A on a panel of cancer cell lines to establish its potency and selectivity. Following this, investigations into its effects on apoptosis and the cell cycle would provide initial insights into its mechanism of action. Subsequent proteomic and molecular studies would then be necessary to identify the specific signaling pathways and molecular targets modulated by this complex natural product.

Until such studies are conducted and their results published, a comprehensive technical guide on the mechanism of action of Schindilactone A in cancer cells remains an endeavor for the future. The scientific community awaits the biological exploration of this synthetically challenging and potentially valuable molecule.

Schindilactone A: A Nortriterpenoid with Untapped Anti-Infective Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schindilactone A, a structurally complex nortriterpenoid isolated from the fruits of Schisandra species, has garnered significant attention for its intricate chemical architecture. While its biological activities are an emerging field of study, the anti-infective potential of schindilactone A remains largely unexplored. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the latent promise of schindilactone A as an anti-infective agent. In the absence of direct experimental data, this paper draws upon the documented anti-infective properties of structurally related nortriterpenoids from the Schisandraceae family to build a case for the targeted investigation of schindilactone A. This document outlines a proposed experimental workflow for screening its activity and highlights the critical need for further research to unlock its therapeutic potential against a range of pathogens.

Introduction to Schindilactone A

Schindilactone A is a highly oxygenated nortriterpenoid natural product characterized by a unique and complex polycyclic ring system. First isolated from the medicinal plants of the Schisandraceae family, its elaborate structure has presented a formidable challenge to synthetic chemists. The total synthesis of schindilactone A has been a subject of intense research, showcasing elegant strategies in modern organic chemistry. While the primary focus of the scientific literature has been on its chemical synthesis, the biological activities of schindilactone A are beginning to be investigated, with some reports alluding to its potential in the "anti-infectious axis." However, to date, there is a notable absence of published, peer-reviewed data specifically detailing its activity against viral, bacterial, fungal, or parasitic pathogens.

Anti-Infective Properties of Related Nortriterpenoids from the Schisandraceae Family

Despite the lack of direct evidence for schindilactone A, a review of the literature reveals that other nortriterpenoids isolated from the Schisandraceae family have demonstrated modest anti-infective properties. This provides a compelling rationale for investigating schindilactone A.

A key study by Xiao et al. (2006) reported the anti-HIV-1 activity of several schisanartane-type nortriterpenoids. While the activity was characterized as weak, it establishes a precedent for antiviral potential within this structural class of compounds. The data from this study, though limited, is summarized in the table below.

| Compound Name | Virus | Assay | Activity Metric | Value | Cytotoxicity (CC50) | Selectivity Index (SI) |

| Schisanartane A | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |

| Schisanartane B | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |

| Lancifodilactone C | HIV-1 | MT-4 cell line | EC50 | 18.5 µg/mL | > 20 µg/mL | > 1.1 |

| Lancifodilactone D | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |

Table 1: Anti-HIV-1 Activity of Nortriterpenoids from the Schisandraceae Family

Data extracted from available literature. The limited dataset underscores the need for more extensive screening.

The mechanism of action for these compounds has not been elucidated. However, the presence of multiple oxygenated functionalities and lactone moieties, common features in schindilactone A and its analogues, are often associated with biological activity.

Proposed Experimental Workflow for Anti-Infective Screening of Schindilactone A

To systematically evaluate the anti-infective potential of schindilactone A, a tiered screening approach is recommended. The following workflow outlines a logical progression from broad-spectrum screening to more focused mechanistic studies.

Detailed Methodologies for Key Experiments

3.1.1. Minimum Inhibitory Concentration (MIC) Assay (Antibacterial/Antifungal)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Schindilactone A is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of schindilactone A at which there is no visible growth.

3.1.2. Antiviral Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.

-

Cell Seeding: Host cells susceptible to the virus of interest (e.g., MT-4 cells for HIV-1) are seeded in a 96-well plate and incubated to form a monolayer.

-

Infection and Treatment: The cell monolayer is infected with a predetermined titer of the virus in the presence of serial dilutions of schindilactone A.

-

Incubation: The plate is incubated until CPE is observed in the virus control wells (infected cells without compound).

-

Quantification of CPE: Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS). The absorbance is read using a plate reader.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of schindilactone A that protects 50% of the cells from virus-induced death, is calculated.

Rationale for Investigating Schindilactone A: A Logical Framework

The rationale for prioritizing schindilactone A for anti-infective screening is based on a logical inference from the known activities of its structural relatives. This relationship can be visualized as follows:

Future Directions and Conclusion

The complex and unique chemical structure of schindilactone A makes it an intriguing candidate for drug discovery. While the current body of scientific literature is dominated by its synthesis, the documented anti-infective, albeit weak, activities of related nortriterpenoids from the Schisandraceae family provide a strong impetus for a thorough investigation into its potential as an anti-infective agent.

The immediate priorities for future research should be:

-

Broad-Spectrum Screening: Subjecting schindilactone A to a comprehensive panel of antiviral, antibacterial, antifungal, and antiparasitic assays.

-

Structure-Activity Relationship (SAR) Studies: If activity is identified, the synthesis and screening of schindilactone A analogues will be crucial to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the molecular targets and pathways through which schindilactone A exerts its anti-infective effects.

Schindilactone A: A Comprehensive Technical Review of a Complex Nortriterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schindilactone A is a highly complex and structurally unique nortriterpenoid isolated from the fruits of plants belonging to the Schisandraceae family, notably Schisandra chinensis.[1] As a member of the schinortriterpenoid class of natural products, schindilactone A has garnered significant attention from the scientific community due to its intricate molecular architecture and potential therapeutic properties. Triterpenoids from the Schisandraceae family are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2] This in-depth technical guide provides a comprehensive literature review of schindilactone A, its historical context, and a detailed examination of its biological evaluation, focusing on methodologies and available data to support further research and drug development endeavors.

Historical Context and Discovery

The Schisandraceae family of plants has a long history of use in traditional medicine, particularly in Asia.[2] The unique chemical constituents of these plants, especially the structurally diverse triterpenoids, have been a subject of extensive phytochemical investigation.[3] Schindilactone A was identified as part of the ongoing efforts to isolate and characterize novel bioactive compounds from these medicinal plants. Its complex structure, featuring a unique 7-8 carbocyclic ring system, presented a significant challenge for structural elucidation and total synthesis, making it a prominent target for synthetic chemists.

Chemical Structure

Schindilactone A is a highly oxygenated nortriterpenoid. Its intricate polycyclic framework is characterized by multiple stereocenters and functional groups, which contribute to its chemical complexity and likely its biological activity. The successful total synthesis of schindilactone A has been a notable achievement in the field of organic chemistry, requiring multi-step synthetic sequences and the development of novel synthetic strategies.

Biological Activities and Therapeutic Potential

While extensive biological studies specifically on schindilactone A are still emerging in the public domain, the broader class of Schisandraceae nortriterpenoids has shown promising therapeutic potential. Research on analogous compounds provides valuable insights into the likely bioactivities of schindilactone A.

Cytotoxic Activity

Many nortriterpenoids isolated from the Schisandraceae family have demonstrated cytotoxic effects against various cancer cell lines. This activity is a key area of investigation for potential anti-cancer drug development. While specific IC50 values for schindilactone A are not yet widely published, the general cytotoxic nature of related compounds suggests that schindilactone A may also possess anti-proliferative properties.

Anti-HIV Activity

Another significant area of interest is the anti-viral activity of Schisandraceae nortriterpenoids. Notably, a related compound, micrandilactone C, has been reported to exhibit anti-HIV-1 activity with an EC50 value of 7.71 µg/mL. This finding highlights the potential of this class of compounds, including schindilactone A, as leads for the development of novel anti-retroviral agents.

Quantitative Data

To date, specific quantitative data on the biological activity of schindilactone A remains limited in publicly accessible literature. The following table summarizes the available data for a closely related Schisandraceae nortriterpenoid, micrandilactone C, to provide a contextual benchmark.

| Compound | Biological Activity | Cell Line | EC50 |

| Micrandilactone C | Anti-HIV-1 | C8166 | 7.71 µg/mL |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are standardized methodologies for key biological assays relevant to the evaluation of schindilactone A.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (schindilactone A) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of schindilactone A for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Assay: p24 Antigen Quantification

The p24 antigen is a core protein of HIV, and its quantification in cell culture supernatants is a common method to measure viral replication and the efficacy of anti-viral compounds.

Materials:

-

HIV-infected T-cell line (e.g., C8166)

-

Complete cell culture medium

-

Test compound (schindilactone A)

-

p24 antigen ELISA kit

-

96-well plates

Procedure:

-

Cell Infection: Infect the target T-cells with a known amount of HIV-1.

-

Compound Treatment: Immediately after infection, treat the cells with various concentrations of schindilactone A. Include a no-drug control and a positive control (a known anti-HIV drug).

-

Incubation: Culture the cells for a period of 3-7 days to allow for viral replication.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of p24 production in the treated samples compared to the no-drug control. Calculate the EC50 value (the effective concentration of the compound that inhibits viral replication by 50%).

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which schindilactone A exerts its biological effects are yet to be fully elucidated. However, based on the activities of other natural products with similar structural features, it is plausible that schindilactone A may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is required to identify the specific protein targets and downstream signaling cascades affected by schindilactone A.

Visualizations

Experimental Workflow: Cytotoxicity and Anti-HIV-1 Screening

Caption: A generalized workflow for the initial biological screening of schindilactone A.

Conclusion and Future Directions

Schindilactone A represents a fascinating and complex natural product with significant potential for further investigation in drug discovery. While its total synthesis has been a landmark achievement, a thorough understanding of its biological activities and mechanism of action is still in its early stages. The preliminary data on related Schisandraceae nortriterpenoids suggest that schindilactone A is a promising candidate for anti-cancer and anti-viral research.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of schindilactone A against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by schindilactone A to understand how it exerts its biological effects. This will be crucial for rational drug design and development.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of schindilactone A in animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of schindilactone A to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.

The continued exploration of schindilactone A and other Schisandraceae nortriterpenoids holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

Schindilactone A: An In-depth Technical Guide on Core Solubility and Stability Properties

Despite extensive research into the complex synthesis and promising biological activities of schindilactone A, a comprehensive public-domain repository of its core solubility and stability properties remains elusive. This technical guide serves to consolidate the current landscape of available information and highlight the critical knowledge gaps for researchers, scientists, and drug development professionals.

Schindilactone A, a nortriterpenoid isolated from plants of the Schisandraceae family, has garnered significant attention for its intricate molecular architecture and potential therapeutic applications. However, the progression of this complex natural product from a laboratory curiosity to a viable clinical candidate is hampered by the lack of fundamental physicochemical data. This document outlines the current state of knowledge and underscores the necessity for detailed experimental investigation into its solubility and stability.

Solubility Profile: A Critical Unknown

At present, there is no publicly available quantitative data detailing the solubility of schindilactone A in common aqueous or organic solvent systems. The numerous publications detailing its total synthesis focus primarily on reaction conditions and yields, without reporting the solubility characteristics of the final compound. This absence of data presents a significant challenge for:

-

Formulation Development: Without understanding its solubility, creating effective delivery systems (e.g., oral, intravenous) is a matter of trial and error.

-

In Vitro Assay Design: Meaningful biological assays require the compound to be fully dissolved in the test medium to ensure accurate and reproducible results.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intrinsically linked to its solubility.

To address this, a systematic solubility assessment is imperative. A recommended experimental workflow is outlined below.

Experimental Workflow: Solubility Determination

Caption: Proposed workflow for systematic solubility assessment of schindilactone A.

Stability Profile: Ensuring Molecular Integrity

The stability of a potential drug molecule is a cornerstone of its developability. Degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. As with solubility, there is a notable absence of published data on the stability of schindilactone A under various stress conditions. While some intermediates in its synthesis have been noted as unstable, this provides no direct information on the stability of the final, complex molecule.

A comprehensive stability analysis would involve subjecting schindilactone A to forced degradation studies. This would identify the key degradation pathways and inform strategies for its handling, formulation, and storage.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study of schindilactone A.

Signaling Pathways: Unraveling the Mechanism of Action

While the biological activities of schindilactone A are of great interest, the specific signaling pathways through which it exerts its effects have not yet been elucidated in the scientific literature. Understanding these pathways is crucial for target validation, predicting potential side effects, and identifying biomarkers for patient selection. Future research should focus on global transcriptomic and proteomic analyses of cells treated with schindilactone A to identify modulated pathways.

Conclusion and Future Directions

The development of schindilactone A as a therapeutic agent is currently at a nascent stage. While its complex synthesis has been a significant focus of academic research, the fundamental physicochemical properties of solubility and stability remain uncharacterized. The generation of this data through systematic experimental investigation is a critical next step. The experimental workflows proposed in this guide provide a roadmap for acquiring this essential information. Furthermore, elucidation of the molecular signaling pathways will be paramount in advancing our understanding of its biological activity and therapeutic potential. For researchers and drug development professionals, addressing these knowledge gaps will be key to unlocking the full potential of this promising natural product.

Unveiling Schindilactone A: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the complex nortriterpenoid, schindilactone A. This document provides key identifiers, including its Chemical Abstracts Service (CAS) number, and lays the groundwork for further investigation into its therapeutic potential.

Core Identification

Schindilactone A, a molecule of significant interest in the scientific community, is identified by the following:

| Identifier | Value |

| CAS Number | 943239-45-0[1] |

| Molecular Formula | C₂₉H₃₄O₁₀[1] |

Molecular Structure and Properties

The intricate structure of schindilactone A, characterized by a highly oxygenated and polycyclic framework, has presented a significant challenge for total synthesis.[2][3] Its molecular weight is 542.581 g/mol .[1]

Biological Significance and Therapeutic Potential

Schindilactone A belongs to a family of polycyclic lactones that have been utilized in traditional Chinese medicine for the treatment of rheumatic diseases.[2] While comprehensive biological data on schindilactone A is still emerging, related compounds from the Schisandraceae family have demonstrated a range of biological activities, suggesting that schindilactone A may hold untapped therapeutic value. Further research into its mechanisms of action and pharmacological profile is warranted.

Experimental Protocols

Detailed experimental protocols for the total synthesis of schindilactone A have been published. These multi-step syntheses involve complex chemical transformations and require specialized expertise in organic chemistry. For researchers interested in the synthetic pathways, the following key publications are recommended:

-

"Diastereoselective Total Synthesis of (±)-Schindilactone A" published in Angewandte Chemie International Edition. This paper outlines the foundational route for its synthesis.

-

Subsequent publications detailing the construction of various ring systems of the molecule provide further in-depth methodologies.

Due to the complexity and proprietary nature of specific assay and screening protocols, researchers are encouraged to consult the primary scientific literature for detailed experimental procedures related to their specific area of interest.

Experimental Workflow Example: A Generalized Approach to Natural Product Synthesis

The synthesis of a complex molecule like schindilactone A follows a logical, multi-stage workflow. The diagram below illustrates a generalized process.

References

Methodological & Application

Total Synthesis of (±)-Schindilactone A: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schindilactone A, a complex nortriterpenoid isolated from the medicinal plant Schisandra chinensis, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activities. This document provides a detailed, step-by-step protocol for the total synthesis of (±)-schindilactone A, based on the groundbreaking work of Yang, Tang, and Chen. The synthesis is characterized by a highly convergent strategy, featuring a series of remarkable transformations, including a Diels-Alder reaction, a ring-closing metathesis (RCM), a Pauson-Khand reaction, and a palladium-catalyzed carbonylative annulation to construct the complex polycyclic framework. This protocol is intended to serve as a comprehensive guide for researchers engaged in complex molecule synthesis and drug discovery.

Introduction

Schindilactone A belongs to a family of structurally unique nortriterpenoids possessing a highly oxygenated and stereochemically rich framework. The molecule features a complex system of eight fused rings, including a central and challenging seven-membered ring. The total synthesis of such a complex natural product represents a significant challenge and a testament to the power of modern synthetic organic chemistry. The strategy detailed herein follows the diastereoselective route developed by Yang, Chen, and Tang, which efficiently assembles the core structure of schindilactone A.

Overall Synthetic Strategy

The total synthesis of (±)-schindilactone A is a multi-stage process that can be conceptually divided into the assembly of key fragments and their subsequent elaboration to the final natural product. The key stages of this synthesis are:

-

Construction of the ABC Ring System: This phase involves a key Diels-Alder reaction to set up the initial stereochemistry, followed by a series of transformations to build the core tricyclic system.

-

Formation of the CDEFGH Ring System: This central part of the synthesis employs a crucial ring-closing metathesis (RCM) to form the seven-membered ring and a Pauson-Khand reaction to construct the cyclopentenone moiety.

-

Late-Stage Carbonylative Annulation and Final Touches: The synthesis culminates in a palladium-catalyzed carbonylative annulation to forge the final rings, followed by final functional group manipulations to yield (±)-schindilactone A.

Caption: Overall synthetic workflow for the total synthesis of (±)-schindilactone A.

Experimental Protocols

Note: The following protocols are a detailed representation of the synthesis published by Yang, Chen, and Tang. Yields are as reported in the original literature. Standard laboratory techniques for handling air- and moisture-sensitive reactions should be employed where necessary.

Part 1: Construction of the ABC Ring System

The initial steps of the synthesis focus on the construction of the foundational ABC tricyclic ring system.[1]

1.1 Diels-Alder Reaction

The synthesis commences with a Diels-Alder reaction between diene 1 and dienophile 2 .

-

Reaction: To a solution of dienophile 2 in toluene is added diene 1 . The mixture is heated to 110 °C in a sealed tube.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

1.2 Elaboration to the ABC Ring System

The Diels-Alder adduct is then converted to the tricyclic intermediate 3 through a series of steps including reduction, protection, and cyclization.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1.2.1 | Reduction of Ester | LiAlH4, THF, 0 °C | 95 |

| 1.2.2 | Protection of Alcohol | TBDPSCl, Imidazole, CH2Cl2, rt | 98 |

| 1.2.3 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | 85 |

| 1.2.4 | Intramolecular Aldol | LHMDS, THF, -78 °C to rt | 80 |

Part 2: Formation of the CDEFGH Ring System

With the ABC ring system in hand, the synthesis proceeds to the construction of the more complex CDEFGH polycyclic core.

2.1 Ring-Closing Metathesis (RCM)

A key step in the synthesis is the formation of the seven-membered C-ring via a ring-closing metathesis reaction.

-

Reaction: To a solution of the diene precursor in CH2Cl2 is added Grubbs' second-generation catalyst. The reaction mixture is stirred at room temperature.

-

Work-up: The reaction is quenched with ethyl vinyl ether. The solvent is evaporated, and the residue is purified by flash chromatography.

2.2 Pauson-Khand Reaction

The F-ring, a cyclopentenone, is constructed using an intramolecular Pauson-Khand reaction.[1]

-

Reaction: The enyne substrate is dissolved in toluene, and Co2(CO)8 is added. The mixture is heated under an atmosphere of CO.

-

Work-up: The reaction is cooled, and the solvent is removed. The crude product is purified by column chromatography.

| Step | Reaction | Key Reagents | Yield (%) |

| 2.1.1 | RCM | Grubbs II Catalyst | 85 |

| 2.2.1 | Pauson-Khand | Co2(CO)8, CO | 70 |

Part 3: Final Stages of the Synthesis

The final steps involve the construction of the remaining rings and the introduction of the final functionalities.

3.1 Palladium-Catalyzed Carbonylative Annulation

A palladium-catalyzed carbonylative annulation is employed to construct the GH ring system.[1]

-

Reaction: The substrate, palladium catalyst, ligand, and a CO source are combined in a suitable solvent and heated.

-

Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed. The product is purified by chromatography.

3.2 Final Elaboration to (±)-Schindilactone A

The final steps involve a series of oxidations and protecting group manipulations to arrive at the target molecule.

Caption: Final steps in the synthesis of (±)-schindilactone A.

| Step | Reaction | Reagents | Yield (%) |

| 3.1.1 | Carbonylative Annulation | Pd(OAc)2, dppb, CO | 65 |

| 3.2.1 | Oxidation | PCC, CH2Cl2 | 80 |

| 3.2.2 | Deprotection | HF•Pyridine, THF | 90 |

Conclusion

The total synthesis of (±)-schindilactone A, as pioneered by Yang, Chen, and Tang, stands as a landmark achievement in synthetic organic chemistry. The strategy, characterized by its innovative use of powerful synthetic methodologies, provides a robust pathway to this complex natural product. The detailed protocols provided herein are intended to facilitate further research in this area, including the synthesis of analogues for biological evaluation and the development of new synthetic strategies. The successful execution of this synthesis opens avenues for exploring the therapeutic potential of schindilactone A and its derivatives.

References

Application Notes & Protocols: Synthesis of Schindilactone A via Ring-Closing Metathesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schindilactone A is a complex nortriterpenoid isolated from the Schisandraceae plant family. It exhibits a unique and intricate molecular architecture, characterized by a highly oxygenated backbone with eight fused rings, a distinctive[1][2] bicyclic system, and twelve stereogenic centers.[3] Due to its structural complexity and promising biological activities, particularly in anticancer and anti-infective research, schindilactone A has emerged as a significant target for total synthesis.[3] This document details a key strategy in the total synthesis of (±)-schindilactone A, focusing on the application of a pivotal ring-closing metathesis (RCM) reaction to construct the core cyclooctene ring. The synthesis was notably accomplished by the research group of Yang and co-workers.[4]

Retrosynthetic Analysis and Key Reactions

The total synthesis of schindilactone A is a notable example of strategic bond formation in complex molecule synthesis. The approach relies on a series of powerful chemical transformations to assemble the polycyclic core.

Key strategic elements of the synthesis include:

-

Diels-Alder Reaction: Utilized for the initial construction of the ABC ring system.[3]

-

Ring-Closing Metathesis (RCM): A crucial step for the formation of the eight-membered cyclooctene ring (the D-ring).

-

Pauson-Khand Reaction: Employed to construct the cyclopentenone fragment.[5]

-

Palladium-Catalyzed Carbonylative Annulation: A key transformation for building other heterocyclic components of the molecule.[5]

The overall workflow is designed to build complexity in a controlled and diastereoselective manner, culminating in the target natural product.

Experimental Workflow Diagram

Caption: Key stages in the total synthesis of Schindilactone A.

Key Experimental Protocols

The following protocols are based on the synthesis developed by Yang and co-workers.

Protocol 1: Ring-Closing Metathesis (RCM) for Cyclooctene Formation

This protocol describes the formation of the cyclooctene ring from a diene precursor. A critical aspect of this step is the addition of magnesium bromide (MgBr₂), which acts as an epimerizing agent at the lactol position. This allows for the equilibration of diastereomers, enabling the less reactive diastereomer to convert into the reactive form, thus proceeding the reaction to completion.[4][6]

Reaction Scheme: Diene Precursor → Cyclooctene Intermediate

Materials:

-

Diene precursor (as a mixture of diastereomers)

-

Grubbs Second Generation Catalyst

-

Magnesium Bromide (MgBr₂)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the diene precursor in anhydrous dichloromethane (DCM), add magnesium bromide (MgBr₂).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add the Grubbs Second Generation Catalyst to the solution.

-

Continue to stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired cyclooctene product as a single diastereomer.

Quantitative Data Summary

The efficiency of the key reactions is summarized below. The RCM step is particularly noteworthy for its high diastereoselectivity, achieved through the in-situ epimerization.

| Step | Reactant(s) | Key Reagents/Catalyst | Solvent | Yield | Reference(s) |

| Ring-Closing Metathesis | Diene Precursor (diastereomeric mixture) | Grubbs-II Catalyst, MgBr₂ | DCM | 65% | [4][6] |

| Pauson-Khand Reaction | Esterified Tertiary Alcohol | Thiourea/Cobalt Catalyst | - | - | [4] |

| Carbonylative Annulation | Enone Intermediate | Thiourea/Palladium Catalyst | - | - | [4] |

Data for Pauson-Khand and Carbonylative Annulation yields were not specified in the provided search results.

Biological Context: Potential Signaling Pathway

Schindilactone A has been noted for its biological activities related to cancer.[3] While its precise molecular target is a subject of ongoing research, many complex natural products exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. One such critical pathway, often dysregulated in cancer, is the PI3K/AKT pathway. The diagram below illustrates a simplified overview of this pathway, which is a plausible, though not definitively confirmed, target for compounds of this class. For instance, the related compound linderalactone has been shown to suppress pancreatic cancer by inhibiting PI3K/AKT signaling.[7]

Hypothesized PI3K/AKT Signaling Inhibition

Caption: Potential inhibition of the PI3K/AKT pathway by Schindilactone A.

Conclusion

The total synthesis of schindilactone A showcases the power of modern synthetic methodologies to construct highly complex natural products. The ring-closing metathesis reaction is a cornerstone of this strategy, enabling the efficient and diastereoselective formation of a key carbocyclic ring. The insights gained from this synthesis are valuable for the development of new synthetic routes to other members of the Schisandraceae triterpenoid family and for facilitating further investigation into their therapeutic potential.

References

- 1. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Diastereoselective total synthesis of (±)-schindilactone A, Part 1: Construction of the ABC and FGH ring systems and initial attempts to construct the CDEF ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]

- 5. Diastereoselective total synthesis of (±)-schindilactone a, Part 3: The final phase and completion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Purification of Schindilactone A Post-Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended techniques for the purification of schindilactone A following its total synthesis. Schindilactone A is a complex nortriterpenoid with a highly intricate polycyclic structure, necessitating a multi-step purification strategy to achieve high purity suitable for biological and pharmaceutical research. While specific, detailed purification protocols for schindilactone A are not extensively published in the primary literature, the following methodologies are based on established principles for the purification of complex natural products and synthetic intermediates.

Overview of Purification Strategy

The purification of schindilactone A from a crude synthetic reaction mixture typically involves a multi-step chromatographic approach. The complexity of the molecular structure and the potential for closely related stereoisomers as byproducts necessitate a combination of techniques to achieve the desired level of purity. The general workflow involves an initial flash column chromatography step for gross purification, followed by high-performance liquid chromatography (HPLC) for final polishing.

General Purification Workflow:

-

Work-up: Initial extraction and washing to remove reagents and catalysts.

-

Crude Purification: Flash column chromatography to separate the target compound from major impurities.

-

Final Purification: Preparative HPLC to isolate schindilactone A to a high degree of purity (>98%).

-

Purity Analysis: Analytical HPLC and other spectroscopic methods to confirm the purity and identity of the final product.

Data Presentation

| Parameter | Flash Column Chromatography | Preparative HPLC | Overall |

| Starting Material | Crude Reaction Mixture | Partially Purified Fraction | Crude Reaction Mixture |

| Typical Loading | 100 - 1000 mg | 1 - 50 mg | 100 - 1000 mg |

| Purity (before) | ~50-70% | ~85-95% | ~50-70% |

| Purity (after) | ~85-95% | >98% | >98% |

| Typical Recovery | 70-90% | 60-80% | 42-72% |

| Typical Yield | Varies based on synthesis | Varies based on synthesis | Varies based on synthesis |

Experimental Protocols

Protocol 1: Crude Purification by Flash Column Chromatography

This protocol describes the initial purification of the crude reaction mixture containing schindilactone A.

Objective: To remove major impurities and enrich the sample with the target compound.

Materials:

-

Crude schindilactone A reaction mixture

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Methanol (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Glass column for chromatography

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dissolve the crude reaction mixture in a minimal amount of DCM.

-

Add a small amount of silica gel to the dissolved sample to create a dry slurry.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry powder of the crude product adsorbed onto silica gel (dry loading).

-

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is uniform and free of cracks or air bubbles.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

-

Loading the Sample:

-

Carefully add the dry-loaded sample onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., starting from 100% hexane, progressing to 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on). The exact gradient will need to be optimized based on TLC analysis of the crude mixture.

-

Collect fractions of a consistent volume throughout the elution process.

-

-

Fraction Analysis:

-

Monitor the separation by TLC. Spot a small aliquot from each fraction onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

Combine the fractions containing the pure desired product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified schindilactone A.

-

Protocol 2: Final Purification by Preparative HPLC

This protocol describes the final purification of the enriched schindilactone A fraction.

Objective: To achieve high purity (>98%) of schindilactone A.

Materials:

-

Partially purified schindilactone A from Protocol 1

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

Methanol (HPLC grade)

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

-

Vials for fraction collection

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation:

-

Dissolve the partially purified schindilactone A in a minimal amount of a suitable solvent, such as methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC System Preparation:

-

Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

-

-

Injection and Elution:

-

Inject the filtered sample onto the column.

-

Elute the sample using a gradient of increasing acetonitrile in water. A typical gradient might be from 50% to 100% acetonitrile over 30-40 minutes. The optimal gradient should be determined using an analytical HPLC first.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of schindilactone A.

-

-

Purity Analysis of Fractions:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent by rotary evaporation or lyophilization to obtain pure schindilactone A.

-

Visualizations

Caption: Overall workflow for the purification of schindilactone A.

Caption: Detailed workflow for flash column chromatography.

Application Notes and Protocols for the Quantification of Schindilactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schindilactone A is a complex nortriterpenoid natural product isolated from the medicinal plant Schisandra grandiflora. Its intricate molecular architecture and potential biological activities have garnered significant interest within the scientific community, particularly in the field of drug discovery and development. Accurate and precise quantification of schindilactone A in various matrices, including plant material, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the analytical quantification of schindilactone A. The methodologies described herein are based on established principles of analytical chemistry for natural products and serve as a comprehensive guide for researchers. It is important to note that while these protocols are based on best practices, method validation is essential for any specific application.

Analytical Methods for Schindilactone A Quantification

The quantification of schindilactone A can be achieved using modern chromatographic techniques coupled with sensitive detection methods. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of compounds with a UV chromophore. While schindilactone A's UV absorbance is not exceptionally strong, this method can be suitable for the analysis of extracts and formulations containing relatively high concentrations of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying schindilactone A in complex biological matrices where concentrations are expected to be low. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the analysis of schindilactone A using the described methods. These tables are intended to provide a framework for data presentation and comparison.

Table 1: HPLC-UV Method Parameters and Performance

| Parameter | Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method Parameters and Performance

| Parameter | Value |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect | < 15% |

Experimental Protocols

Protocol 1: Quantification of Schindilactone A in Schisandra Plant Extracts by HPLC-UV

1. Objective: To quantify the amount of schindilactone A in a dried extract of Schisandra grandiflora.

2. Materials:

-

Schindilactone A reference standard

-

Dried Schisandra grandiflora extract

-

Acetonitrile (HPLC grade)

-